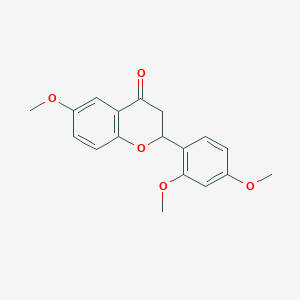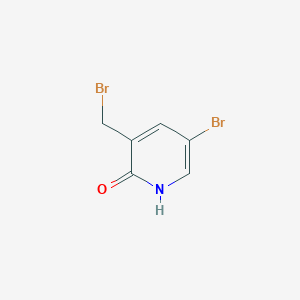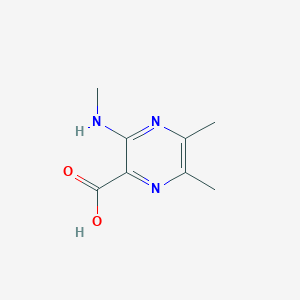
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazine family This compound is characterized by its unique structure, which includes a pyrazine ring substituted with methyl and methylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the electrolytic oxidation of 2,5-dimethyl or 2-methyl-5-(substituted) methylpyrazine . This process typically requires specific reaction conditions, including the use of appropriate electrolytes and controlled voltage to achieve the desired oxidation state.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
化学反応の分析
Types of Reactions
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: Substitution reactions can occur at the methyl or methylamino groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may require specific catalysts or conditions, such as acidic or basic environments, to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions may produce amines or alcohols.
科学的研究の応用
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic effects.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. In chemical reactions, its reactivity is influenced by the electronic properties of the pyrazine ring and the substituents attached to it.
類似化合物との比較
Similar Compounds
2,5-Dimethylpyrazine: A related compound with similar structural features but lacking the carboxylic acid and methylamino groups.
3-Hydroxy-5,6-dimethylpyrazine-2-carboxamide: A compound with a hydroxyl group and carboxamide functionality, used in different applications.
5-Methyl-2-pyrazinecarboxylic acid: Another pyrazine derivative with a single methyl group and carboxylic acid functionality.
Uniqueness
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid is unique due to the presence of both methyl and methylamino groups on the pyrazine ring, which can influence its chemical reactivity and potential applications. This combination of functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
特性
CAS番号 |
90091-00-2 |
|---|---|
分子式 |
C8H11N3O2 |
分子量 |
181.19 g/mol |
IUPAC名 |
5,6-dimethyl-3-(methylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c1-4-5(2)11-7(9-3)6(10-4)8(12)13/h1-3H3,(H,9,11)(H,12,13) |
InChIキー |
JMFHOPLPBLKLRS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C(=N1)C(=O)O)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


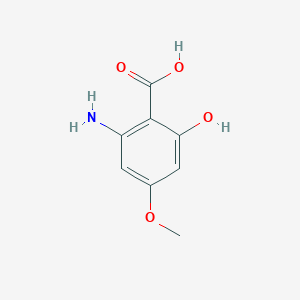
![4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide](/img/structure/B13118202.png)

![rel-(4R)-4-((3aS,3'R,3a'S,6S,6'R,7a'S,8aR,9R,10aR)-11-Acetoxy-6'-hydroxy-5,6',9-trimethyl-3-methylene-2,2'-dioxo-3,3a,3a',4,6,6',7',7a',8,9,10,10a-dodecahydro-2H,2'H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3'-benzofuran]-5'-yl)pentyl acetate](/img/structure/B13118208.png)

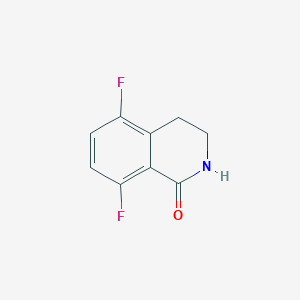
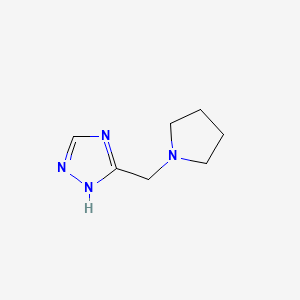
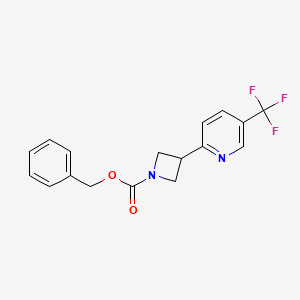
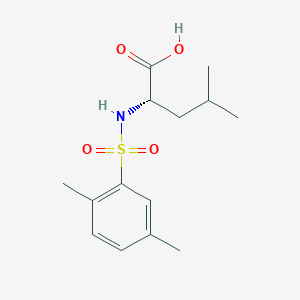
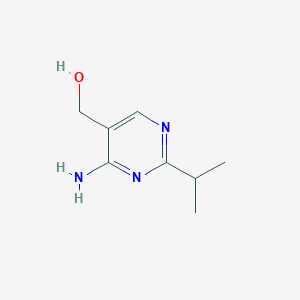
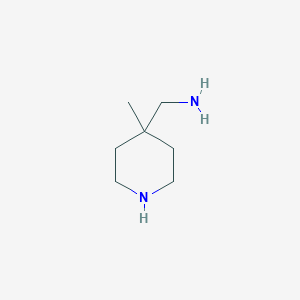
![2-(7-Bromobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13118260.png)
